2,2-Dichloropentane-1,5-diol

Vue d'ensemble

Description

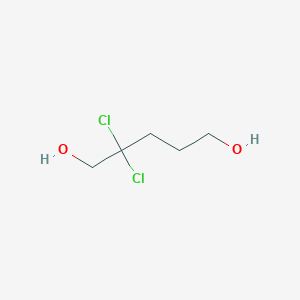

2,2-Dichloropentane-1,5-diol is an organic compound with the molecular formula C5H10Cl2O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has two chlorine atoms attached to the second carbon of the pentane chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2-Dichloropentane-1,5-diol can be synthesized through the chlorination of 1,5-pentanediol. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds via a free radical mechanism, where chlorine radicals replace hydrogen atoms on the second carbon of the pentane chain, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled chlorination of 1,5-pentanediol in large reactors, ensuring optimal reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2-Dichloropentane-1,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 2,2-dichloropentane by removing the hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.

Major Products Formed:

Oxidation: Formation of 2,2-dichloropentanoic acid or 2,2-dichloropentanal.

Reduction: Formation of 2,2-dichloropentane.

Substitution: Formation of 2,2-dihydroxypentane or other substituted derivatives.

Applications De Recherche Scientifique

Chemistry

The compound serves as an intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : Used in the development of new drugs.

- Agrochemicals : Important for creating pesticides and herbicides.

Biology

Research has focused on its potential biological activity:

- Enzyme Interactions : The compound can interact with enzymes and proteins due to its hydroxyl groups, potentially inhibiting or modifying their activity.

Medicine

Ongoing studies explore its use as a precursor in drug development:

- Therapeutic Applications : Investigated for its ability to enhance drug absorption and efficacy.

Industry

Utilized in the production of specialty chemicals:

- Reagent in Chemical Reactions : Acts as a reagent for various nucleophilic substitution reactions.

Inhibition of Enzymatic Activity

A study demonstrated that 2,2-dichloropentane-1,5-diol effectively inhibited certain cytochrome P450 enzymes in vitro. This inhibition suggests implications for pharmacokinetics and drug interactions.

Absorption Enhancer

In comparative studies assessing percutaneous absorption enhancers for terbinafine (an antifungal), formulations containing this compound significantly increased drug absorption compared to controls. This finding indicates potential applications in transdermal drug delivery systems.

Toxicological Studies

Toxicological assessments have evaluated the safety profile of this compound:

- Focus on effects on mammalian cells.

- Potential cytotoxicity or genotoxicity has been investigated.

Mécanisme D'action

The mechanism of action of 2,2-dichloropentane-1,5-diol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

1,5-Dichloropentane: Similar structure but lacks hydroxyl groups.

2,2-Dichloropentane: Similar structure but lacks hydroxyl groups.

1,5-Pentanediol: Similar structure but lacks chlorine atoms.

Uniqueness: 2,2-Dichloropentane-1,5-diol is unique due to the presence of both hydroxyl and chlorine groups, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.

Activité Biologique

2,2-Dichloropentane-1,5-diol is a chlorinated diol that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique chemical structure, featuring both hydroxyl and chlorine functional groups, allows it to participate in a variety of biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure is characterized by two chlorine atoms at the second carbon and hydroxyl groups at the first and fifth carbons. This configuration influences its reactivity and interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈Cl₂O₂ |

| Molecular Weight | 175.02 g/mol |

| Boiling Point | 210 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins through hydrogen bonding and halogen bonding. The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity. Furthermore, the chlorine atoms may enhance the compound's reactivity towards nucleophiles, facilitating various biochemical transformations.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzyme activities through competitive inhibition. The presence of hydroxyl groups allows for effective binding to enzyme active sites, which can alter metabolic pathways in cellular systems.

Medicinal Chemistry

Ongoing studies are exploring the potential of this compound as a precursor in drug development. Its unique chemical properties make it an attractive candidate for synthesizing novel pharmaceuticals that target specific biological pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies typically focus on its effects on mammalian cells and its potential to induce cytotoxicity or genotoxicity.

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that this compound effectively inhibited the activity of certain cytochrome P450 enzymes in vitro. This inhibition could lead to altered drug metabolism in vivo, suggesting implications for pharmacokinetics in drug interactions.

- Absorption Enhancer : In a comparative study assessing percutaneous absorption enhancers for terbinafine (an antifungal), it was found that formulations containing this compound significantly increased drug absorption compared to controls. This suggests potential applications in transdermal drug delivery systems .

Research Findings

Recent research has focused on understanding the broader implications of using this compound in various applications:

Propriétés

IUPAC Name |

2,2-dichloropentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c6-5(7,4-9)2-1-3-8/h8-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQBILGCTDLJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CO)(Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369245 | |

| Record name | 1,5-Pentanediol,2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141942-66-7 | |

| Record name | 1,5-Pentanediol,2,2-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.